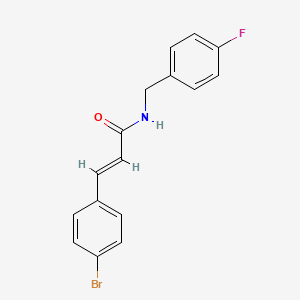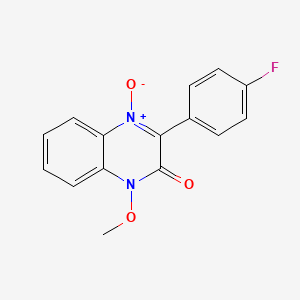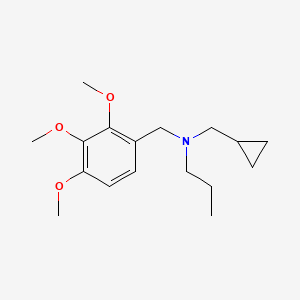
N-(4-bromo-2-methoxyphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2-methoxyphenyl)benzenesulfonamide, also known as Bromo-AMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of biochemistry. This compound is a sulfonamide derivative that has been found to inhibit the activity of enzymes involved in the biosynthesis of amino acids. In
科学研究应用
N-(4-bromo-2-methoxyphenyl)benzenesulfonamide has been found to be a potent inhibitor of several enzymes involved in the biosynthesis of amino acids. This makes it an attractive compound for use in scientific research, particularly in the field of biochemistry. Some of the enzymes that N-(4-bromo-2-methoxyphenyl)benzenesulfonamide has been found to inhibit include aspartate semialdehyde dehydrogenase, dihydrodipicolinate synthase, and diaminopimelate decarboxylase.
作用机制
N-(4-bromo-2-methoxyphenyl)benzenesulfonamide inhibits the activity of enzymes involved in the biosynthesis of amino acids by binding to the active site of these enzymes. This binding prevents the enzymes from carrying out their normal catalytic function, leading to a decrease in the production of amino acids.
Biochemical and Physiological Effects:
N-(4-bromo-2-methoxyphenyl)benzenesulfonamide has been found to have a range of biochemical and physiological effects, depending on the specific enzyme that it targets. For example, inhibition of aspartate semialdehyde dehydrogenase leads to a decrease in the production of several amino acids, including methionine, threonine, and lysine. Inhibition of dihydrodipicolinate synthase leads to a decrease in the production of lysine, while inhibition of diaminopimelate decarboxylase leads to a decrease in the production of diaminopimelic acid.
实验室实验的优点和局限性
One advantage of using N-(4-bromo-2-methoxyphenyl)benzenesulfonamide in lab experiments is its potency as an enzyme inhibitor. This allows for the selective inhibition of specific enzymes involved in the biosynthesis of amino acids, which can be useful in studying the effects of these enzymes on cellular metabolism. However, one limitation of using N-(4-bromo-2-methoxyphenyl)benzenesulfonamide is its potential toxicity, which can limit its use in certain experimental systems.
未来方向
There are several potential future directions for research involving N-(4-bromo-2-methoxyphenyl)benzenesulfonamide. One area of interest is the development of more selective inhibitors of specific enzymes involved in the biosynthesis of amino acids. Another potential direction is the use of N-(4-bromo-2-methoxyphenyl)benzenesulfonamide in the development of new antimicrobial agents, as several of the enzymes that it targets are essential for the growth and survival of bacteria. Additionally, the use of N-(4-bromo-2-methoxyphenyl)benzenesulfonamide in the study of metabolic pathways and cellular metabolism could lead to a better understanding of the role of these pathways in human health and disease.
Conclusion:
N-(4-bromo-2-methoxyphenyl)benzenesulfonamide, or N-(4-bromo-2-methoxyphenyl)benzenesulfonamide, is a chemical compound that has significant potential in the field of biochemistry. Its ability to selectively inhibit enzymes involved in the biosynthesis of amino acids makes it a valuable tool for studying cellular metabolism and the development of new antimicrobial agents. While there are limitations to its use, the future directions for research involving N-(4-bromo-2-methoxyphenyl)benzenesulfonamide are promising and could lead to significant advances in our understanding of cellular metabolism and human health.
合成方法
The synthesis of N-(4-bromo-2-methoxyphenyl)benzenesulfonamide involves the reaction of 4-bromo-2-methoxyaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified through recrystallization.
属性
IUPAC Name |
N-(4-bromo-2-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3S/c1-18-13-9-10(14)7-8-12(13)15-19(16,17)11-5-3-2-4-6-11/h2-9,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZSGEXAXKLYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-oxo-6H-benzo[c]chromen-3-yl 2-chlorobenzoate](/img/structure/B5848877.png)

![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5848887.png)




![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5848914.png)

![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5848941.png)

![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5848951.png)
amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5848968.png)
![2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol](/img/structure/B5848975.png)